disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is an organic compound with the molecular formula C16H12N2O7S2.2Na. This compound is widely used as a colorant in food, cosmetics, and pharmaceuticals due to its vibrant orange hue .
Preparation Methods
The synthesis of disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulphonic acid using hydrochloric acid and sodium nitrite or sulphuric acid and sodium nitrite . The resulting diazo compound is then coupled with 6-hydroxy-2-naphthalene-sulphonic acid. The final product is isolated as the sodium salt and dried .
Chemical Reactions Analysis
Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Scientific Research Applications
Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has numerous applications in scientific research:
Chemistry: It is used as a pH indicator and in the synthesis of other azo compounds.
Biology: The compound is employed in staining techniques for microscopy.
Medicine: It is used in diagnostic assays and as a colorant in pharmaceutical formulations.
Industry: The compound is widely used in the food industry as a colorant for beverages, candies, and other products
Mechanism of Action
The mechanism of action of disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves its interaction with molecular targets through its azo bond. The compound can undergo reduction to form aromatic amines, which can interact with various biological molecules. The pathways involved include enzymatic reduction and subsequent binding to proteins and nucleic acids .
Comparison with Similar Compounds
Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and vibrant orange color. Similar compounds include:
Allura Red AC: Another azo dye with a red color.
Tartrazine: A yellow azo dye used in similar applications.
Amaranth: A red azo dye used in food and cosmetics
These compounds share similar synthetic routes and applications but differ in their color and specific chemical properties.
Properties
Molecular Formula |
C16H10N2Na2O7S2 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
OIQPTROHQCGFEF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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